molecular formula C16H17NO3S B6664227 2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid

2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid

Cat. No.: B6664227
M. Wt: 303.4 g/mol
InChI Key: MGCMLXVGNVTSGW-UHFFFAOYSA-N
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Description

2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a thiophene derivative through an amino-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with an appropriate amine to form the intermediate Schiff base, followed by reduction to yield the corresponding amine. This intermediate is then reacted with a benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Shares the benzoic acid moiety but differs in the substituents on the aromatic ring.

    3-Acetoxy-2-methylbenzoic acid: Similar in structure but with different functional groups.

    Thiophene derivatives: Compounds like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one share the thiophene ring system.

Uniqueness

2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-[3-[(3-methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-8-9-21-14(11)10-17-15(18)7-6-12-4-2-3-5-13(12)16(19)20/h2-5,8-9H,6-7,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMLXVGNVTSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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